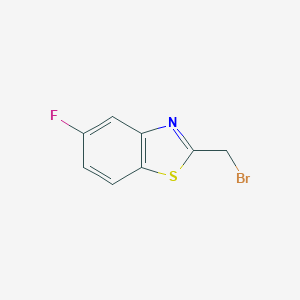
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Overview
Description
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5BrFNS and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with the signaling pathways of cancer cells .
Biological Activity
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique combination of bromine and fluorine substituents. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused benzene and thiazole ring, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its potency in various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Compounds in the benzothiazole class are often evaluated for their effectiveness against a range of pathogens. For instance:
- Mechanism : The compound interacts with bacterial membranes or specific intracellular targets, disrupting cellular processes.
- Efficacy : Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound has been documented in several studies:
- Cell Lines Tested : It has demonstrated cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis through pathways involving mitochondrial membrane potential disruption and activation of caspases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | Chlorine instead of fluorine | Moderate | Low |
| 5-Fluoro-2-methylbenzothiazole | Methyl substitution at position 2 | High | Moderate |
| 2-(Chloromethyl)-5-fluoro-1,3-benzothiazole | Chlorine instead of bromine | Low | High |
This table highlights how variations in halogen substitutions can significantly influence both antimicrobial and anticancer activities.
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560588 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143163-70-6 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














